REACTION_SMILES
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[CH3:6][C:7]1([CH3:13])[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1.[CH:1]1([CH2:2][Cl:3])[CH2:4][O:5]1>>[CH:1]1([CH2:2][N:10]2[CH2:9][CH2:8][C:7]([CH3:6])([CH3:13])[CH2:12][CH2:11]2)[CH2:4][O:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
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Name
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Type
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product
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Smiles
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CC1(C)CCN(CC2CO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |